molecular formula C21H20ClN3O3S2 B2892745 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 799794-55-1

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2892745
CAS No.: 799794-55-1
M. Wt: 461.98
InChI Key: UQVXKBWDNDLBLC-UHFFFAOYSA-N
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Description

The compound “2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl core, an allyl group, and an acetamide moiety. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the allyl group and the acetamide moiety could potentially allow for various organic reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds with structural similarities to the mentioned chemical has led to the development of novel heterocyclic compounds with promising biological activities. For instance, studies have synthesized new derivatives with potential as anti-inflammatory and analgesic agents, highlighting the versatility of these chemical frameworks in drug discovery (Abu‐Hashem et al., 2020). Furthermore, the exploration of these compounds as thymidylate synthase inhibitors and antitumor agents underscores their significance in cancer research (Gangjee et al., 2004).

Antimicrobial Properties

The antimicrobial properties of pyrimidinone and oxazinone derivatives fused with thiophene rings have been investigated, revealing that many synthesized compounds exhibit good antibacterial and antifungal activities. This suggests potential applications in addressing microbial resistance and developing new antimicrobial agents (Hossan et al., 2012).

Pharmacokinetic and Drug Disposition Studies

The pharmacokinetic and disposition characteristics of thiouracil derivatives have been examined, with findings indicating renal excretion as a principal clearance mechanism in humans. This research provides valuable insights into the safety and efficacy profiles of such compounds, contributing to the development of drugs with favorable pharmacokinetic properties (Dong et al., 2016).

Inhibition of Myeloperoxidase Enzyme

Investigations into the effects of thiouracil derivatives on the myeloperoxidase enzyme, a target for cardiovascular disease treatment, have revealed that these compounds can serve as irreversible inactivators. Such studies not only advance our understanding of disease mechanisms but also pave the way for novel therapeutic interventions (Moscovitz et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-3-9-25-20(27)18-13-5-4-6-16(13)30-19(18)24-21(25)29-11-17(26)23-14-10-12(22)7-8-15(14)28-2/h3,7-8,10H,1,4-6,9,11H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVXKBWDNDLBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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